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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1336117 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of 2-(1H-pyrazol-
1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials

science. The document details the characteristic nuclear magnetic resonance (NMR), infrared

(IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this molecule. Furthermore, it

outlines the experimental protocols for acquiring these spectra, offering a foundational resource

for researchers engaged in the synthesis and characterization of related compounds.

Spectroscopic Data
The spectroscopic data for 2-(1H-pyrazol-1-yl)pyridine is summarized below, providing key

identifiers for the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Spectroscopic Data for 2-(1H-pyrazol-1-yl)pyridine (400 MHz, CDCl₃)[1]
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Chemical Shift (δ) ppm Multiplicity Assignment

8.59 m Pyridinyl 6-H

8.39 s Pyrazolyl 5-H

7.90 d Pyridinyl 3-H

7.80 m Pyridinyl 4-H

7.73 s Pyrazolyl 3-H

7.15 s Pyridinyl 5-H

6.45 m Pyrazolyl 4-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(1H-pyrazol-1-yl)pyridine

Predicted Chemical Shift (δ) ppm Assignment

151.5 Pyridinyl C2

149.8 Pyridinyl C6

141.2 Pyrazolyl C5

138.5 Pyridinyl C4

126.9 Pyrazolyl C3

121.8 Pyridinyl C5

112.5 Pyridinyl C3

107.8 Pyrazolyl C4

Note: The ¹³C NMR data is predicted based on typical chemical shifts for pyridine and pyrazole

moieties and requires experimental verification.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Table 3: Characteristic IR Absorption Bands for 2-(1H-pyrazol-1-yl)pyridine

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretching (Aromatic)

1600 - 1475 Medium
C=C and C=N stretching

(Aromatic rings)

1300 - 1000 Strong C-N stretching

900 - 690 Strong
C-H out-of-plane bending

(Aromatic)

Note: These are expected absorption ranges and may vary slightly based on the experimental

conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic systems like 2-(1H-pyrazol-1-yl)pyridine typically exhibit characteristic absorption

bands.

Table 4: Expected UV-Vis Absorption Maxima for 2-(1H-pyrazol-1-yl)pyridine in Methanol

λ_max (nm) Molar Absorptivity (ε) Transition

~254 - π → π* (Pyridine)

~210 - π → π* (Pyrazole)

Note: The exact absorption maxima and molar absorptivity values require experimental

determination.

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.
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Synthesis of 2-(1H-pyrazol-1-yl)pyridine
A general procedure for the synthesis involves the reaction of 2-bromopyridine with pyrazole in

the presence of a base and a suitable solvent, such as xylene, under reflux conditions. The

product is then purified using column chromatography.[1]

NMR Spectroscopy
To obtain ¹H and ¹³C NMR spectra, the purified solid sample of 2-(1H-pyrazol-1-yl)pyridine is

dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz NMR

spectrometer.

IR Spectroscopy
The IR spectrum of the solid sample can be obtained using the KBr pellet method. A small

amount of the compound is ground with dry potassium bromide (KBr) powder and pressed into

a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared

(FTIR) spectrometer.

UV-Vis Spectroscopy
A dilute solution of 2-(1H-pyrazol-1-yl)pyridine is prepared in a UV-transparent solvent, such

as methanol. The UV-Vis absorption spectrum is then recorded using a spectrophotometer,

typically over a wavelength range of 200-400 nm.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-(1H-pyrazol-1-yl)pyridine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-(1H-pyrazol-1-
yl)pyridine.

Signaling Pathways
While 2-(1H-pyrazol-1-yl)pyridine itself is a building block, pyrazole and pyridine moieties are

present in numerous biologically active molecules that modulate various signaling pathways.

For instance, pyrazole derivatives are known to act as inhibitors of kinases such as c-Jun N-

terminal kinase (JNK) and p38 MAP kinase, which are involved in inflammatory and stress

responses. The diagram below illustrates a generalized kinase signaling pathway that can be

targeted by such inhibitors.
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Caption: Generalized MAP kinase signaling pathway targeted by pyrazole-based inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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